REACTION_CXSMILES
|
[C:1]1(=[N:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(O[Cl:14])(C)(C)C.C1CCC=CC=1>C(Cl)Cl.C(O)C>[ClH:14].[CH:4]12[CH2:5][CH2:6][CH:1]([CH:2]=[CH:3]1)[NH:7][O:8]2 |f:5.6|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=NO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCl
|
Name
|
|
Quantity
|
31.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring overnight the resulting precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to 50% of its volume
|
Type
|
ADDITION
|
Details
|
600 ml of diethyl ether were slowly added
|
Type
|
CUSTOM
|
Details
|
was isolated by suction
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C12ONC(C=C1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |